molecular formula C18H27N5O2 B5553465 5-ethyl-2,3-dimethyl-N-[(3R*,4R*)-4-morpholin-4-yltetrahydrofuran-3-yl]pyrazolo[1,5-a]pyrimidin-7-amine

5-ethyl-2,3-dimethyl-N-[(3R*,4R*)-4-morpholin-4-yltetrahydrofuran-3-yl]pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B5553465
M. Wt: 345.4 g/mol
InChI Key: JZCGGBDQPKIDJE-HOTGVXAUSA-N
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Description

5-ethyl-2,3-dimethyl-N-[(3R*,4R*)-4-morpholin-4-yltetrahydrofuran-3-yl]pyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C18H27N5O2 and its molecular weight is 345.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.21647512 g/mol and the complexity rating of the compound is 447. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Reactions and Synthesis

Research on compounds structurally related to 5-ethyl-2,3-dimethyl-N-[(3R*,4R*)-4-morpholin-4-yltetrahydrofuran-3-yl]pyrazolo[1,5-a]pyrimidin-7-amine involves exploring their reactions with nitrogen-containing bases. For instance, substituted pyrazolyl compounds react with secondary amines or morpholine, leading to nucleophilic replacement and the formation of new derivatives without altering the oxazole ring. These reactions can yield substituted pyrazolo[1,5-a]pyrimidines, showcasing the compound's utility in synthesizing novel heterocyclic structures (Shablykin et al., 2008).

Antimicrobial and Anticancer Activities

The exploration of pyrazolo[1,5-a]pyrimidin-7-amine derivatives has shown potential in developing antimicrobial and anticancer agents. For example, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities. Certain compounds exhibited higher anticancer activity than the reference drug, doxorubicin, indicating the significant therapeutic potential of these derivatives (Hafez et al., 2016).

Synthesis of Heterocyclic Compounds

The synthetic versatility of pyrazolo[1,5-a]pyrimidin-7-amine derivatives extends to the synthesis of various heterocyclic compounds. These include novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines, derived as anti-inflammatory and analgesic agents. Some compounds have shown significant COX-2 selectivity, analgesic, and anti-inflammatory activities, comparable to sodium diclofenac, a standard drug (Abu‐Hashem et al., 2020).

Antituberculosis Activity

Compounds structurally related to this compound have been synthesized and evaluated for their antituberculosis activity. These studies have identified derivatives with moderate to good antituberculosis activity, highlighting the potential of these compounds in treating Mycobacterium tuberculosis infections (Jadhav et al., 2016).

Mechanism of Action

While the specific mechanism of action for your compound is not available, pyrazolo[1,5-a]pyrimidines have been highlighted for their anticancer potential and enzymatic inhibitory activity .

Future Directions

The future directions in the field of pyrazolo[1,5-a]pyrimidines research could involve the development of new synthetic routes and the exploration of their potential applications in medicinal chemistry and material science .

Properties

IUPAC Name

5-ethyl-2,3-dimethyl-N-[(3R,4R)-4-morpholin-4-yloxolan-3-yl]pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O2/c1-4-14-9-17(23-18(19-14)12(2)13(3)21-23)20-15-10-25-11-16(15)22-5-7-24-8-6-22/h9,15-16,20H,4-8,10-11H2,1-3H3/t15-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCGGBDQPKIDJE-HOTGVXAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C(=NN2C(=C1)NC3COCC3N4CCOCC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NC2=C(C(=NN2C(=C1)N[C@H]3COC[C@@H]3N4CCOCC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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